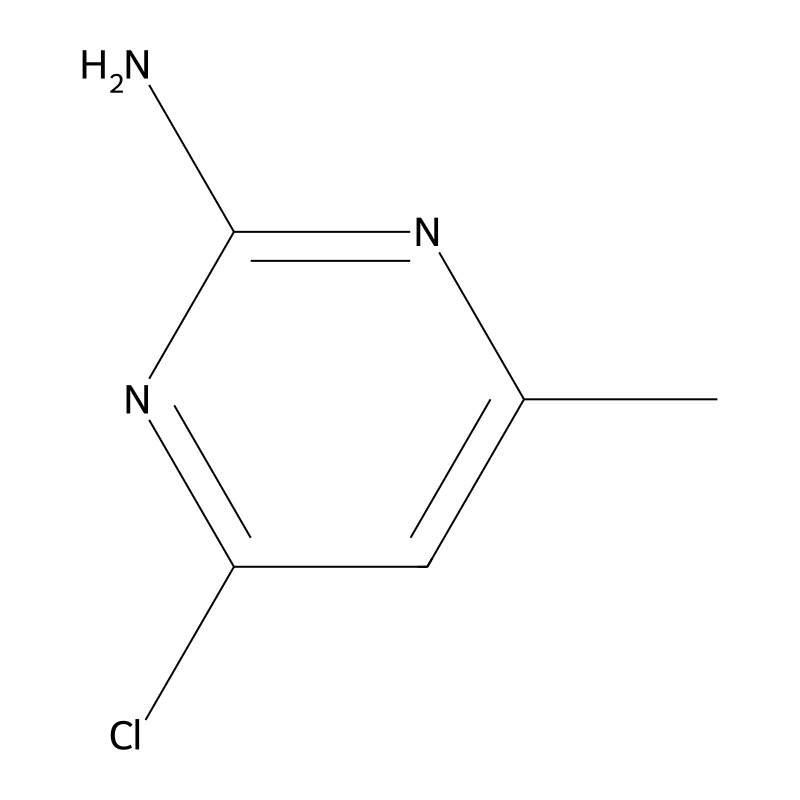

2-Amino-4-chloro-6-methylpyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nitrification Inhibition

The primary area of scientific research on 2-Amino-4-chloro-6-methylpyrimidine concerns its function as a nitrification inhibitor. Nitrification is a microbial process in soil that converts ammonium (NH₄⁺) to nitrate (NO₃⁻). While essential for plant growth, excessive nitrification can lead to environmental problems like nitrate leaching and groundwater contamination. Studies have shown that 2-Amino-4-chloro-6-methylpyrimidine can inhibit the activity of nitrifying bacteria, potentially reducing nitrate pollution [].

2-Amino-4-chloro-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula and a molecular weight of 143.57 g/mol. This compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 2, a chlorine atom at position 4, and a methyl group at position 6 contributes to its unique chemical properties. It is often utilized in various chemical syntheses and biological applications due to its structural characteristics.

- Alkylation Reactions: This compound can undergo alkylation with various alkyl halides to form substituted pyrimidines.

- Amination Reactions: It reacts with primary and secondary amines to produce pyrimidine derivatives, which may exhibit medicinal properties .

- Chlorination: The chlorine atom can be substituted or removed under specific conditions, allowing for further functionalization of the molecule .

The biological activity of 2-amino-4-chloro-6-methylpyrimidine has been explored in various studies:

- Nitrification Inhibition: It has been identified as a nitrification inhibitor, which helps in reducing the conversion of ammonium to nitrate in soil, thereby improving nitrogen use efficiency in agriculture .

- Medicinal Potential: Derivatives of this compound have been evaluated for their potential as antimicrobial agents and in other therapeutic applications due to their ability to interact with biological systems .

Several synthesis methods have been developed for producing 2-amino-4-chloro-6-methylpyrimidine:

- From Isocytosine: A common method involves refluxing isocytosine with phosphorus oxychloride, followed by treatment with aqueous ammonia to yield the desired product .

- Alkoxylation Reactions: The compound can also be synthesized through reactions involving alkali metal alkoxides under controlled temperature conditions, which enhances selectivity and yield .

2-Amino-4-chloro-6-methylpyrimidine finds applications in various fields:

- Agriculture: Its role as a nitrification inhibitor makes it valuable for enhancing soil fertility and reducing environmental impact from fertilizers .

- Pharmaceuticals: It serves as a precursor for synthesizing biologically active pyrimidine derivatives that may have therapeutic effects .

Studies have shown that 2-amino-4-chloro-6-methylpyrimidine interacts effectively with various biological molecules. For instance:

- Reactivity with Amines: The compound has been studied for its reaction with different amines to create new pyrimidine derivatives that possess potential medicinal properties. This highlights its versatility in synthetic chemistry and drug development .

Several compounds share structural similarities with 2-amino-4-chloro-6-methylpyrimidine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Contains two chlorine atoms | Higher reactivity due to more halogens |

| 2-Amino-5-chloropyrimidine | Chlorine at position 5 instead of 4 | Different biological activity profile |

| 2-Amino-4-methylpyrimidine | Methyl group at position 4 | May exhibit different pharmacological effects |

These compounds differ primarily in their halogen substitutions and methyl group positions, influencing their reactivity and biological activities. The unique combination of an amino group, a chlorine atom at position 4, and a methyl group at position 6 in 2-amino-4-chloro-6-methylpyrimidine gives it distinct properties that are valuable in both synthetic and biological contexts.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant